N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-13-10(15)12-9(16-13)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBKUYCZYQBQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(S1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Benzene Carboxamide Group: The benzene carboxamide group can be introduced through a coupling reaction between the thiadiazole ring and a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development. Below are the primary areas of application:
Anticancer Activity
N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide has shown promising anticancer properties in various studies:
- Case Study: Cytotoxicity on Cancer Cell Lines
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Case Study: Antimicrobial Activity
- Objective : To assess the effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 32 µg/mL and 64 µg/mL, respectively.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Case Study: Inflammation Model
- Objective : To investigate anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages.
- Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting potential therapeutic uses in inflammatory conditions.
Data Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | OVCAR-8 | PGI = 85.26% | 2023 |
| Anticancer | NCI-H40 | PGI = 75.99% | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |
Synthesis and Structure Analysis
The synthesis of this compound typically involves straightforward chemical reactions utilizing commercially available reagents. Structural confirmation is often achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular data, and physicochemical properties:
| Compound Name | Benzene Substituent | Thiadiazole Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |
|---|---|---|---|---|---|---|
| N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide (Target) | None | 2-methyl, 3-oxo | C10H9N3O2S | 239.26 | Not provided | Parent compound; baseline SAR |
| 3-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide | 3-Cl | 2-methyl, 3-oxo | C10H8ClN3O2S | 269.70 | 306976-39-6 | Increased lipophilicity (Cl) |
| 2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide | 2-Cl | 2-methyl, 3-oxo | C10H8ClN3O2S | 269.70 | Not provided | Altered electronic effects (Cl position) |
| N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide | 4-CH3 | 2-methyl, 3-oxo | C11H11N3O2S | 249.29 | Not provided | Enhanced solubility (methyl) |
| 4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide | 4-Cl | 2-(4-chlorobenzyl), 3-oxo | C16H11Cl2N3O2S | 368.25 | 1261289-04-6 | High lipophilicity (dual Cl) |
| 4-Methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide | 4-CH3 | 2-(2-methylbenzoyl), 3-oxo | C18H15N3O3S | 353.40 | 478031-95-7 | Steric bulk (benzoyl group) |
Key Observations
Chlorine Substitution: The 3-chloro analog (CAS 306976-39-6) introduces a halogen at the benzene meta position, increasing molecular weight and lipophilicity (LogP) compared to the parent compound. This modification may enhance membrane permeability and target binding in hydrophobic pockets .
Methyl Substitution :
- The 4-methyl analog () reduces polarity, improving solubility in organic solvents. This substitution is less electron-withdrawing than chlorine, which may stabilize the carboxamide group against hydrolysis .
Bulkier Substituents :
- The 4-chloro analog with a 4-chlorobenzyl group (CAS 1261289-04-6) and the 2-methylbenzoyl-substituted compound (CAS 478031-95-7) introduce steric hindrance, which could either enhance selectivity or reduce metabolic clearance depending on the target .
This implies that analogs of the target compound may exhibit similar binding modes in enzymatic systems .
Commercial Availability and Purity
- The 3-chloro analog (CAS 306976-39-6) is available from suppliers with MDL number MFCD00141742 and purity unspecified .
- The 4-methylbenzoyl derivative (CAS 478031-95-7) is offered by CymitQuimica at ≥95% purity, though larger quantities (e.g., 10g) are discontinued .
- BLD Pharm Ltd. supplies the 4-chloro/chlorobenzyl analog (CAS 1261289-04-6) at 98+% purity, indicating its relevance in high-throughput screening .
Biological Activity
N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H9N3O2S
- Molecular Weight : 235.26 g/mol
- Melting Point : 245-247 °C
- Density : 1.42 g/cm³ (predicted)
- pKa : 8.27 (predicted)
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of thiadiazole derivatives with benzenecarboxylic acid derivatives. One common route includes the use of hydrazine derivatives and subsequent cyclization reactions to form the thiadiazole ring .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties against various bacterial strains. Several studies have highlighted its effectiveness in inhibiting Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Inhibition Concentration (µg/mL) |
|---|---|---|
| 1 | E. coli | 50 |
| 2 | S. aureus | 25 |
| 3 | P. aeruginosa | 30 |
These results indicate the compound's potential as a lead candidate for developing new antibacterial agents .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have shown it to be effective against various cancer cell lines, particularly breast cancer (MCF-7). The MTT assay results indicated that certain derivatives of the compound exhibited significant cytotoxic effects:
| Compound Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| D-1 | 7 | MCF-7 |
| D-6 | 10 | MCF-7 |
| D-15 | 5 | MCF-7 |
The presence of electron-withdrawing groups increased the anticancer activity, suggesting a strong correlation between molecular structure and biological efficacy .
Anti-tubercular Activity
The compound has also been evaluated for its anti-tubercular properties. In vitro studies against Mycobacterium tuberculosis demonstrated significant inhibition at low concentrations:
| Compound | % Inhibition at 250 µg/mL | % Inhibition at 100 µg/mL |
|---|---|---|
| 2a | 96 | 91 |
| 3a | 92 | - |
These findings support the compound's potential as a therapeutic agent against tuberculosis .
Structure–Activity Relationship (SAR)
The SAR studies conducted on various derivatives of this compound reveal that modifications to the thiadiazole ring and substitution patterns on the benzene ring significantly influence biological activity. Specifically:
- Electron-Withdrawing Groups : Enhance antimicrobial and anticancer activities.
- Electron-Dongating Groups : Improve antioxidant potential.
- Positioning of Substituents : The para position is particularly effective for increasing potency against microbial strains.
Study on Anticancer Activity
A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties using the MCF-7 cell line. The study found that compounds with halogen substitutions showed enhanced cytotoxicity compared to non-substituted analogs .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of various thiadiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had superior activity compared to traditional antibiotics, suggesting their potential in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide, and how can reaction conditions be optimized for yield?
- Methodology : Thiadiazole derivatives are typically synthesized via cyclization reactions. For example, acetonitrile reflux with iodine and triethylamine facilitates cyclization of intermediate thioureas to form the thiadiazole core. Optimizing solvent polarity (e.g., DMF for cyclization) and reaction time (1–3 minutes for rapid cyclization) can improve yields. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended . Substituent positioning (e.g., methyl groups) may require adjusting stoichiometric ratios of precursors to minimize byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data. Collect high-resolution diffraction data (e.g., Bruker SMART CCD detector) and apply multi-scan absorption corrections (SADABS). Validate bond lengths (e.g., C–C: 1.50–1.54 Å) and angles against expected values .
- NMR spectroscopy : Assign peaks using - and -NMR, focusing on diagnostic signals (e.g., thiadiazole C=S at ~170 ppm in -NMR). Compare with analogous thiadiazole derivatives for consistency .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound against specific pharmacological targets?
- Methodology :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus or E. coli). For kinase inhibition (e.g., LIMK-1/2), use fluorescence-based ADP-Glo™ assays with recombinant enzymes. Include positive controls (e.g., LIMKi-3) for comparison .
- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
Q. What strategies are recommended for resolving contradictions in spectral or biological activity data during characterization?
- Methodology :
- Multi-technique validation : Cross-validate NMR assignments with HSQC and HMBC experiments. For crystallographic discrepancies (e.g., R-factor >0.05), re-refine data using alternative software (e.g., Olex2) .
- Biological replicates : Repeat activity assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out experimental variability. Analyze substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity) to explain outliers .
Q. How can synthetic protocols be optimized to address challenges in regioselectivity or byproduct formation?
- Methodology :
- Regioselective cyclization : Use directing groups (e.g., methyl at position 2 of thiadiazole) to control ring closure. Monitor reaction progress via TLC to terminate before byproduct formation .
- Catalytic optimization : Test Lewis acids (e.g., ZnCl) to accelerate cyclization. For byproducts derived from over-oxidation, employ inert atmospheres (N) and reducing agents (e.g., NaSO) .
Q. What computational or experimental approaches are used to study the structure-activity relationship (SAR) of this compound?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., LIMK-1 ATP-binding pocket). Focus on hydrogen bonding between the carboxamide group and kinase residues (e.g., Asp469) .
- Analog synthesis : Modify the benzene ring (e.g., nitro or methoxy substituents) and compare IC values to map pharmacophore requirements. Validate predictions with SPR (surface plasmon resonance) binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
